molecular formula C10H8ClF3O2 B8132408 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl

Cat. No.: B8132408
M. Wt: 252.62 g/mol
InChI Key: FAVYBYPNFVHPPC-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl is a halogenated indanone derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the C6 position of the indenone scaffold. This compound combines the planar aromatic system of indanone with the electron-withdrawing and lipophilic properties of the trifluoromethoxy group, making it a promising candidate for medicinal chemistry applications. The hydrochloride salt form enhances solubility and stability, which is critical for pharmacological studies and formulation .

Properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2.ClH/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5H,2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVYBYPNFVHPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

A common approach involves Friedel-Crafts acylation of a substituted benzene derivative. For example, reaction of 3-methoxyphenylacetic acid with a Lewis acid catalyst (e.g., AlCl₃) induces cyclization to form 6-hydroxyindanone. The hydroxyl group at position 6 is critical for subsequent trifluoromethoxylation.

Key Reaction Conditions

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane (0.5 M)
Temperature0°C to reflux
Reaction Time12–24 hours

Introduction of the Trifluoromethoxy Group

The conversion of the hydroxyl group to a trifluoromethoxy moiety represents the most challenging step. The method reported by ProQuest for α-trifluoromethoxy indanones has been adapted for position 6.

Oxidative Fluorination

The hydroxyl group at position 6 undergoes oxidative fluorination using a combination of Selectfluor® and trimethyl(trifluoromethyl)silane (Me₃SiCF₃). Silver triflate (AgOTf) and potassium fluoride (KF) are employed as co-catalysts to facilitate the reaction.

General Procedure

  • Substrate Activation : 6-Hydroxyindanone (1.0 equiv) is treated with AgOTf (3.0 equiv) and KF (4.0 equiv) in ethyl acetate (0.2 M).

  • Fluorination : Me₃SiCF₃ (3.0 equiv) and 2-fluoropyridine (3.0 equiv) are added under inert atmosphere.

  • Reaction Monitoring : Stirring at room temperature for 18–24 hours yields 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.

Representative Data

Starting MaterialYield (%)Purity (HPLC)
6-Hydroxyindanone6898.5

Acidic Workup and Hydrochloride Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Salt Precipitation

The crude product is dissolved in ethanol (0.3 M) and treated with 3N HCl (1.0 equiv). After 30 minutes of stirring, the mixture is concentrated under reduced pressure, and the hydrochloride salt precipitates upon cooling.

Optimization Insights

  • Solvent Choice : Ethanol > THF (higher yield due to better solubility)

  • Stoichiometry : 1.1 equiv HCl minimizes free base residual (<0.5%)

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing challenges in handling hygroscopic reagents and exothermic fluorination steps.

Continuous Flow Reactor Design

ParameterBatch ProcessFlow System
Reaction Time24 hours2 hours
Yield68%82%
Catalyst Loading3.0 equiv AgOTf1.5 equiv AgOTf

Cost Analysis

  • Selectfluor® accounts for 62% of raw material costs

  • Recycling AgOTf reduces expenses by 28%

Comparative Analysis of Synthetic Routes

A systematic evaluation of three approaches reveals trade-offs between yield, scalability, and purity.

Table 1. Route Comparison

MethodYield (%)Purity (%)Scalability
Oxidative Fluorination6898.5High
Mitsunobu Reaction4295.2Low
Radical Trifluoromethylation5597.8Moderate

Mechanistic Insights

The fluorination step proceeds via a single-electron transfer (SET) mechanism. Selectfluor® acts as an oxidant, generating a trifluoromethyl radical that reacts with the hydroxyl oxygen. Silver ions stabilize transient intermediates, while KF scavenges HF byproducts.

Critical Transition States

  • Radical Formation : Selectfluor+Me3SiCF3CF3+Byproducts\text{Selectfluor}^\bullet + \text{Me}_3\text{SiCF}_3 \rightarrow \text{CF}_3^\bullet + \text{Byproducts}

  • Oxygen Functionalization : Ar-OH+CF3Ar-OCF3\text{Ar-OH} + \text{CF}_3^\bullet \rightarrow \text{Ar-OCF}_3

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the indanone structure.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features:

  • Enzyme Inhibition : Preliminary studies indicate that 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride may inhibit enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies .
  • Cancer Research : The compound shows promise in modulating receptors associated with cancer progression, potentially aiding in the development of targeted cancer therapies .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Fluorinated Compounds : It is utilized in the synthesis of more complex fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
  • Reactivity Studies : The trifluoromethoxy group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as oxidation and reduction .

Case Study 1: Anti-inflammatory Properties

A study highlighted the compound's ability to inhibit specific enzymes related to inflammation. The research demonstrated that treatment with 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride resulted in a significant reduction of inflammatory markers in vitro, suggesting its potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Cancer Modulation

Another investigation focused on the compound's effects on cancer cell lines. Results showed that it could modulate receptor activity linked to tumor growth, indicating that it may serve as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This interaction can modulate biological processes, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent(s) Position(s) Biological Activity/Notes Reference
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl -OCF₃ C6 Enhanced solubility (HCl salt); ROS inhibition potential
5,6-Difluoro-2,3-dihydro-1H-inden-1-one -F C5, C6 Lower lipophilicity vs. -OCF₃; used in fluorinated drug scaffolds
2-Benzylidene-6-(trifluoromethoxy)-indanone (Compound 44) -OCF₃, benzylidene C6, C2 Strong ROS inhibition (IC₅₀ = 1.2 µM) in macrophages
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl -CF₃ (instead of -OCF₃) C6 Similar lipophilicity; altered electronic effects
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one -OCF₃; fused bicyclic system C6 Extended aromatic system; unconfirmed bioactivity

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group offers greater metabolic stability compared to -CF₃ due to reduced susceptibility to oxidative cleavage .
  • Positional Effects: Substituents at C6 (e.g., -OCF₃, -CF₃) exhibit stronger electronic effects on the indenone core than those at C5 or C7, influencing reactivity and binding affinity .
  • Salt Forms: The HCl salt of 6-(Trifluoromethoxy)-indanone improves aqueous solubility (>10 mg/mL) compared to neutral analogues (<1 mg/mL) .
Physicochemical Properties
Property 6-(Trifluoromethoxy)-indanone HCl 5,6-Difluoro-indanone Compound 44
Molecular Weight 250.6 g/mol (estimated) 168.14 g/mol 324.3 g/mol
LogP (Predicted) 2.8 1.9 3.5
Melting Point Not reported 56–59°C (neutral) Not reported
Solubility (HCl salt) >10 mg/mL in water N/A N/A

Notes: The -OCF₃ group increases LogP by ~1 unit compared to fluorine, enhancing membrane permeability .

Biological Activity

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl is a synthetic organic compound characterized by its unique trifluoromethoxy group attached to an indane structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

  • IUPAC Name : 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl
  • Molecular Formula : C10H7F3O2
  • Molecular Weight : 216.16 g/mol
  • CAS Number : 1502758-86-2

The biological activity of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl is primarily attributed to its ability to interact with various cellular targets. The trifluoromethoxy group enhances lipophilicity, which may facilitate the compound's penetration through cell membranes, thereby influencing various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl possesses antimicrobial effects against certain bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl led to a significant decrease in cell viability. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis induction. This study highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.

Synthesis and Derivatives

The synthesis of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl typically involves the introduction of the trifluoromethoxy group into an indane precursor. Various synthetic routes have been explored to enhance yield and purity.

Table 2: Synthetic Routes

Synthetic RouteYield (%)Conditions
Trifluoromethoxylation of indane85DMSO, K2CO3, elevated temperature
Reduction of corresponding ketone92NaBH4 in ethanol

Q & A

Q. What are the established synthetic routes for 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl, and how can reaction conditions be optimized?

The synthesis of dihydroindenone derivatives often employs palladium-catalyzed cascades. For example, palladium-catalyzed hydration-olefin insertion cascades enable regioselective formation of 2,3-dihydro-1H-inden-1-one scaffolds under mild conditions. Key parameters include catalyst loading (e.g., Pd(OAc)₂), solvent choice (e.g., DMF/H₂O), and temperature (40–60°C). Internal nucleophiles like hydroxyl or amine groups facilitate nucleopalladation, ensuring high diastereoselectivity (>99% yield in some cases) . For trifluoromethoxy-substituted analogs, introducing the trifluoromethoxy group via electrophilic substitution or late-stage functionalization may require anhydrous conditions to prevent hydrolysis .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent orientation. For example, ketone protons in dihydroindenones typically resonate at δ 2.5–3.5 ppm, while trifluoromethoxy groups show distinct ¹⁹F NMR signals near δ -55 to -60 ppm .
  • X-ray Crystallography : Programs like SHELX refine crystal structures by analyzing intensity data. For accurate bond-length and angle measurements, high-resolution data (≤ 1.0 Å) and twinning corrections (via SHELXL) are recommended .

Q. What are the key considerations for handling and storage of this compound?

The compound’s stability depends on moisture sensitivity (due to the trifluoromethoxy group) and light exposure. Storage at -20°C under inert gas (argon/nitrogen) in amber vials is advised. Safety protocols include using fume hoods for synthesis and immediate consultation with medical professionals in case of exposure, per guidelines for related indenone derivatives .

Advanced Research Questions

Q. How can contradictions in synthetic yields and enantiomeric excess (ee) be resolved during scale-up?

Discrepancies often arise from catalyst deactivation or solvent impurities. For example, palladium-catalyzed reactions may yield 50–99% depending on ligand steric effects (e.g., bulky phosphines improve ee but reduce turnover). Analytical HPLC (Chiralcel columns) with hexane/iPrOH mobile phases can monitor ee (e.g., 77% ee achieved via optimized chiral auxiliaries) . Scale-up requires iterative DoE (Design of Experiments) to balance reaction time, temperature, and catalyst recovery .

Q. What role does the trifluoromethoxy group play in modulating bioactivity or electronic properties?

The trifluoromethoxy group enhances metabolic stability and lipophilicity, as seen in antimicrobial studies of similar indenones. Computational DFT analyses (B3LYP/6-31G(d,p)) reveal its electron-withdrawing nature, lowering LUMO energies (-1.8 eV) and increasing electrophilicity, which may enhance interactions with biological targets like enzymes .

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, Mulliken charge analysis of 6-(trifluoromethoxy) derivatives shows heightened positive charge at the ketone carbon, favoring nucleophilic attacks. Molecular electrostatic potential (MEP) maps further guide functionalization strategies .

Q. What strategies achieve diastereoselective synthesis of cis-2,3-disubstituted dihydroindenones?

Palladium-catalyzed cascades with chiral ligands (e.g., (R)-BINAP) enforce cis-selectivity via π-allyl intermediates. For example, intramolecular Michael additions post-hydration yield cis-products with >99% diastereomeric excess. Stereochemical outcomes are confirmed via NOESY correlations .

Methodological Tables

Parameter Typical Value Reference
Synthetic Yield 50–99% (Pd-catalyzed cascades)
¹H NMR (Ketone CH₂) δ 2.8–3.2 ppm (multiplet)
¹⁹F NMR (CF₃O) δ -58 ppm
HPLC ee 73–77% (Chiralcel IC/IA columns)

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